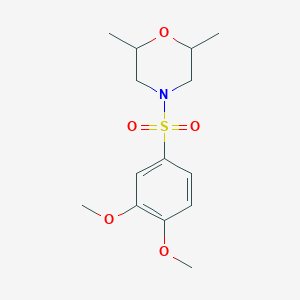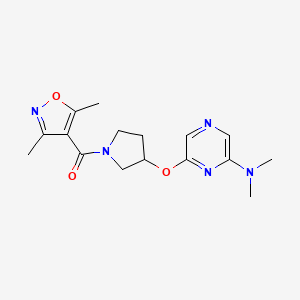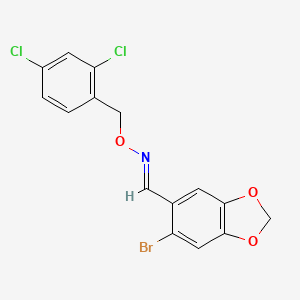![molecular formula C8H13NO3S B2427813 1-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one CAS No. 2223091-37-8](/img/structure/B2427813.png)
1-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one , also known as chalcone , belongs to the flavonoid family. It features an α,β-unsaturated ketone structure with two aromatic rings connected by an aliphatic three-carbon chain. Chalcones are naturally abundant in edible plants and have drawn attention due to their diverse pharmacological properties .
Synthesis Analysis
Chalcones can be synthesized through acid- or base-catalyzed aldol condensation. Researchers have explored various approaches to create chalcone derivatives, which exhibit a wide range of biological effects. These compounds have shown promise as antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antioxidant, antitumor, and anticancer agents .
Molecular Structure Analysis
The molecular structure of chalcone consists of conjugated double bonds with absolute delocalization. It possesses an π-electron system, resulting in relatively low redox potential. The presence of a positive charge on either of the two nitrogen atoms allows for two equivalent tautomeric forms. Chalcones are biologically active due to their α,β-unsaturated carbonyl system .
Chemical Reactions Analysis
Chalcones participate in various chemical reactions, including Michael addition, cyclization, and nucleophilic substitution. These reactions lead to the formation of diverse chalcone derivatives with altered biological properties. The conjugated double bonds make them amenable to electron transfer reactions .
Physical and Chemical Properties Analysis
Future Directions
Properties
IUPAC Name |
1-[(2R)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-8(10)9-4-5-13(11,12)7(2)6-9/h3,7H,1,4-6H2,2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRQUZYISAHQEB-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS1(=O)=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCS1(=O)=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2427733.png)


![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2427739.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2427740.png)
![1-[(2,4-dichlorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2427742.png)



![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2427746.png)
![N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2427748.png)
![2-(6-Benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2427752.png)
